Cas no 20241-99-0 (2-Propenoic acid,2-methyl-, 2,2-bis[(2-propen-1-yloxy)methyl]butyl ester)
20241-99-0 structure
Product Name:2-Propenoic acid,2-methyl-, 2,2-bis[(2-propen-1-yloxy)methyl]butyl ester
Numero CAS:20241-99-0
MF:C16H26O4
MW:282.375245571136
CID:260613
PubChem ID:88432
Update Time:2025-04-19
2-Propenoic acid,2-methyl-, 2,2-bis[(2-propen-1-yloxy)methyl]butyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propenoic acid,2-methyl-, 2,2-bis[(2-propen-1-yloxy)methyl]butyl ester
- 2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate
- 2,2-Bis[(allyloxy)methyl]butyl methacrylate
- 243-635-0
- Trimethylolpropane, diallyl ether, monomethacrylate
- 2-Propenoic acid, 2-methyl-, 2,2-bis[(2-propen-1-yloxy)methyl]butyl ester
- SCHEMBL1637662
- DTXSID30885125
- DDZCXKJJOQTKQP-UHFFFAOYSA-N
- FT-0699739
- NS00051194
- 2-Propenoic acid, 2-methyl-, 2,2-bis((2-propen-1-yloxy)methyl)butyl ester
- EINECS 243-635-0
- 20241-99-0
- 2-Propenoic acid, 2-methyl-, 2,2-bis((2-propenyloxy)methyl)butyl ester
- 2,2-Bis(allyloxymethyl)butyl methacrylate
- Trimethylol Propane Diallyl Ether Monomethacrylate
- Trimethylolpropane diallyl ether monomethacrylate
-
- Inchi: 1S/C16H26O4/c1-6-9-18-11-16(8-3,12-19-10-7-2)13-20-15(17)14(4)5/h6-7H,1-2,4,8-13H2,3,5H3
- Chiave InChI: DDZCXKJJOQTKQP-UHFFFAOYSA-N
- Sorrisi: O(CC=C)CC(COC(C(=C)C)=O)(COCC=C)CC
Proprietà calcolate
- Massa esatta: 282.18318
- Massa monoisotopica: 282.183
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 13
- Complessità: 319
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 44.8Ų
Proprietà sperimentali
- Densità: 0.96
- Punto di ebollizione: 352°Cat760mmHg
- Punto di infiammabilità: 149.3°C
- Indice di rifrazione: 1.459
- PSA: 44.76
2-Propenoic acid,2-methyl-, 2,2-bis[(2-propen-1-yloxy)methyl]butyl ester Letteratura correlata
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
20241-99-0 (2-Propenoic acid,2-methyl-, 2,2-bis[(2-propen-1-yloxy)methyl]butyl ester) Prodotti correlati
- 2397-76-4(2-Propenoic acid,2-methyl-, 2,2-dimethylpropyl ester)
- 60608-94-8(2-Propenoic acid,2-methyl-, 2-methylbutyl ester)
- 3290-92-4(2-Ethyl-2-((methacryloyloxy)methyl)propane-1,3-diyl bis(2-methylacrylate))
- 688-84-6(2-Ethylhexyl methacrylate)
- 7336-27-8(2-Propenoic acid,2-methyl-, 3-methylbutyl ester)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso